3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide
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Overview
Description
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, an adamantane core, and a difluoromethoxy-methoxyphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the 3-bromo-1,2,4-triazole ring: This can be achieved by reacting 1,2,4-triazole with bromine under controlled conditions.
Introduction of the adamantane core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole ring is attached to the adamantane structure.
Attachment of the difluoromethoxy-methoxyphenyl group: This step involves the reaction of the intermediate product with 4-(difluoromethoxy)-3-methoxyphenylamine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and biological pathways. The adamantane core provides structural stability, while the difluoromethoxy-methoxyphenyl group enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1,2,4-triazole: Shares the triazole ring but lacks the adamantane and difluoromethoxy-methoxyphenyl groups.
4-(difluoromethoxy)-3-methoxyphenylamine: Contains the difluoromethoxy-methoxyphenyl group but lacks the triazole and adamantane components.
Uniqueness
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
7167-29-5 |
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Molecular Formula |
C21H23BrF2N4O3 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H23BrF2N4O3/c1-30-16-5-14(2-3-15(16)31-19(23)24)26-17(29)20-6-12-4-13(7-20)9-21(8-12,10-20)28-11-25-18(22)27-28/h2-3,5,11-13,19H,4,6-10H2,1H3,(H,26,29) |
InChI Key |
CIHRSSGJRNSMGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)OC(F)F |
Origin of Product |
United States |
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